molecular formula C15H21ClN2O2 B278457 N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide

Cat. No. B278457
M. Wt: 296.79 g/mol
InChI Key: XZTUXOXOMREJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide, also known as BAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAC is a derivative of chloroquine, which is a well-known antimalarial drug.

Mechanism of Action

The mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and autophagy. N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been shown to disrupt the acidification of lysosomes, which are organelles that play a crucial role in the degradation of cellular waste. This disruption leads to the accumulation of damaged proteins and organelles, ultimately resulting in cell death. N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has also been shown to induce autophagy, a process in which cells degrade and recycle their own components. The induction of autophagy by N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide may contribute to its anticancer and antiviral properties.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular waste. N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has also been shown to induce the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been found to inhibit the activity of several enzymes involved in DNA replication and repair, which may contribute to its anticancer properties.

Advantages and Limitations for Lab Experiments

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has several advantages and limitations for lab experiments. One advantage is its broad range of potential applications, including antimalarial, anticancer, and antiviral research. Another advantage is its relatively low toxicity compared to other compounds with similar properties. However, N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide also has several limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide. One direction is to further investigate its potential applications in the treatment of malaria, cancer, and viral infections. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective compounds with similar properties. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide are needed to determine its potential use as a therapeutic agent. Finally, the development of new synthesis methods for N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide may improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide is a synthetic compound that has shown potential applications in various fields of scientific research. Its antimalarial, anticancer, and antiviral properties make it a promising candidate for further study. While its mechanism of action is not fully understood, N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been shown to disrupt lysosomal acidification and induce autophagy, which may contribute to its effects. Further research is needed to determine its potential as a therapeutic agent and to improve its synthesis methods.

Synthesis Methods

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide is a multi-step process that involves the reaction of 5-chloroanthranilic acid with butanoyl chloride to form 5-(butanoylamino)-2-chlorobenzoic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a coupling agent to yield N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has shown potential applications in various fields of scientific research. It has been studied for its antimalarial, anticancer, and antiviral properties. N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro and in vivo. It has also been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and leukemia. N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide has shown promising results in inhibiting the replication of several viruses, including HIV, hepatitis B, and influenza.

properties

Product Name

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide

InChI

InChI=1S/C15H21ClN2O2/c1-4-5-14(19)17-11-6-7-12(16)13(9-11)18-15(20)8-10(2)3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

XZTUXOXOMREJIW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CC(C)C

Origin of Product

United States

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